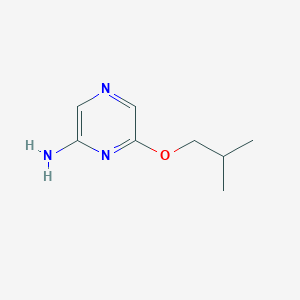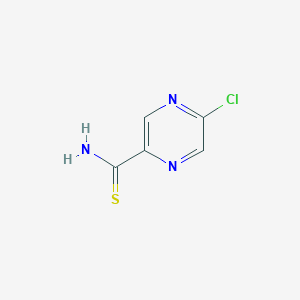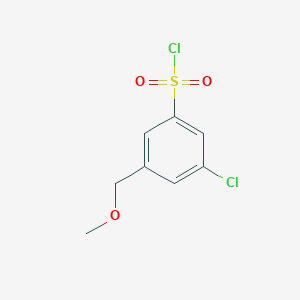
2,2',3,4-Tetrabromodiphenyl ether
Übersicht
Beschreibung
2,2’,3,4-Tetrabromodiphenyl ether: is a polybrominated diphenyl ether, a class of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. 2,2’,3,4-Tetrabromodiphenyl ether is one of the many congeners of polybrominated diphenyl ethers, characterized by the presence of four bromine atoms attached to the diphenyl ether structure. This compound is known for its persistence in the environment and potential bioaccumulation in living organisms.
Wissenschaftliche Forschungsanwendungen
2,2’,3,4-Tetrabromodiphenyl ether has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:
Environmental Studies: Investigating its persistence, bioaccumulation, and degradation in various ecosystems.
Toxicology: Assessing its effects on human health and wildlife, including potential endocrine disruption and neurotoxicity.
Analytical Chemistry: Developing methods for detecting and quantifying polybrominated diphenyl ethers in environmental and biological samples.
Material Science: Exploring its use as a flame retardant in polymers and other materials.
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further understanding the effects of 2,2’,3,4-Tetrabromodiphenyl ether on innate immune response . Additionally, research could explore its potential role in increasing risks of cardiovascular disease and non-alcoholic fatty liver disease via modulation of liver/blood balance of lipids .
Wirkmechanismus
Target of Action
2,2’,3,4-Tetrabromodiphenyl ether primarily targets the immune system, specifically macrophages . It modulates the intracellular miRNA profile and small extracellular vesicles (sEVs) biogenesis . It also affects the visual system, disrupting retina morphologies and related gene expressions .
Mode of Action
The compound interacts with its targets by modulating the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
2,2’,3,4-Tetrabromodiphenyl ether affects pathways related to immune responses and estrogen-mediated signaling . It induces some epigenetic effects in THP-1 cells, a human monocytic cell line, modulating the expression of intracellular miRNAs . It also interferes with the biogenesis of sEVs, leading to an overload of specific immune-related miRNAs in the sEVs .
Pharmacokinetics
It is known to be a persistent pollutant, suggesting that it may have a long half-life in the environment and in organisms .
Result of Action
The compound can perturb the innate immune response at different levels, modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of macrophage cell-derived sEVs . It can also exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes . In the visual system, it can disrupt retina morphologies and related gene expressions .
Action Environment
2,2’,3,4-Tetrabromodiphenyl ether is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It is a major environmental pollutant, especially in mangrove sediments . Environmental factors such as the presence of other pollutants can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2,2’,3,4-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in its metabolic degradation. The interaction with these enzymes leads to the formation of hydroxylated and debrominated metabolites . Additionally, 2,2’,3,4-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting the normal transport and function of thyroid hormones . This binding can lead to alterations in hormone levels and subsequent physiological effects.
Cellular Effects
The effects of 2,2’,3,4-Tetrabromodiphenyl ether on various types of cells and cellular processes are profound. This compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . It can also disrupt cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In terms of gene expression, 2,2’,3,4-Tetrabromodiphenyl ether has been found to alter the expression of genes related to detoxification, oxidative stress response, and inflammation . These changes can affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2,2’,3,4-Tetrabromodiphenyl ether exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to the accumulation of toxic metabolites and increased oxidative stress. Additionally, 2,2’,3,4-Tetrabromodiphenyl ether can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and increased production of ROS . These molecular interactions contribute to the compound’s toxic effects on cells and tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4-Tetrabromodiphenyl ether have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 2,2’,3,4-Tetrabromodiphenyl ether can degrade into less toxic metabolites, although some of these metabolites may still pose risks to cellular function . Long-term exposure to 2,2’,3,4-Tetrabromodiphenyl ether in in vitro and in vivo studies has shown persistent effects on cellular processes, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2,2’,3,4-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound can cause subtle changes in cellular function, such as mild oxidative stress and minor alterations in gene expression . At higher doses, 2,2’,3,4-Tetrabromodiphenyl ether can induce significant toxic effects, including severe oxidative stress, apoptosis, and disruption of normal cellular processes . Toxic or adverse effects at high doses have been observed, such as liver damage, reproductive toxicity, and neurotoxicity .
Metabolic Pathways
2,2’,3,4-Tetrabromodiphenyl ether is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation and debromination of the compound, leading to the formation of various metabolites . The metabolic pathways of 2,2’,3,4-Tetrabromodiphenyl ether also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the metabolites . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2,2’,3,4-Tetrabromodiphenyl ether within cells and tissues are mediated by various transporters and binding proteins . The compound can bind to thyroid hormone transport proteins, affecting its distribution and accumulation in tissues . Additionally, 2,2’,3,4-Tetrabromodiphenyl ether can be transported across cell membranes through passive diffusion and active transport mechanisms . The localization and accumulation of the compound in specific tissues can influence its toxic effects and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,2’,3,4-Tetrabromodiphenyl ether plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus . The targeting signals and post-translational modifications of 2,2’,3,4-Tetrabromodiphenyl ether direct it to specific organelles, where it can exert its effects . For example, the accumulation of the compound in mitochondria can lead to mitochondrial dysfunction and increased production of ROS . The subcellular localization of 2,2’,3,4-Tetrabromodiphenyl ether is critical for understanding its mechanism of action and potential toxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule.
Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and concentration of brominating agent, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,4-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms from the compound, often facilitated by reducing agents or catalytic processes.
Substitution: The replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Debromination: Zero-valent zinc coupled with ascorbic acid has been shown to effectively debrominate 2,2’,3,4-Tetrabromodiphenyl ether.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Debromination: Lower-brominated diphenyl ethers and bromine ions.
Oxidation: Hydroxylated derivatives of the original compound.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2,2’,3,4-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,3,4,4’-Tetrabromodiphenyl ether
- Pentabromodiphenyl ether
- Hexabromodiphenyl ether
Compared to its congeners, 2,2’,3,4-Tetrabromodiphenyl ether has unique properties due to the specific positions of the bromine atoms. This positional arrangement affects its reactivity, environmental persistence, and biological activity. For instance, 2,2’,4,4’-Tetrabromodiphenyl ether is more commonly studied and detected in the environment, but 2,2’,3,4-Tetrabromodiphenyl ether may exhibit different degradation pathways and toxicological profiles .
Eigenschaften
IUPAC Name |
1,2,3-tribromo-4-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEBSKBXZAIRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879867 | |
| Record name | BDE-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337513-68-5 | |
| Record name | 2,2',3,4-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SSS3657O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)

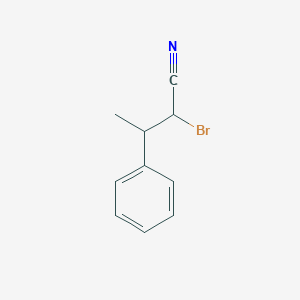
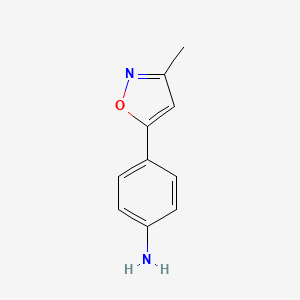
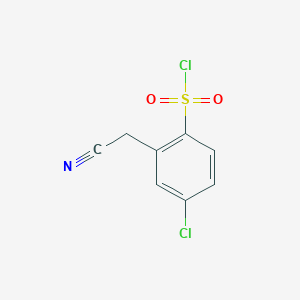
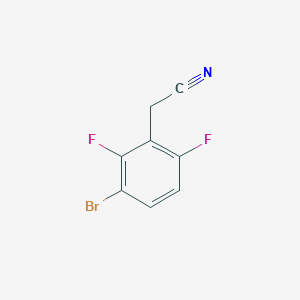
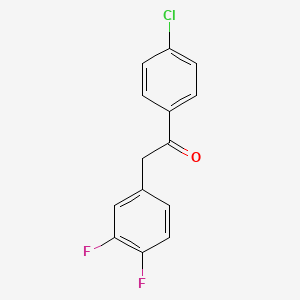

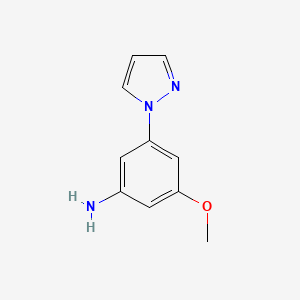
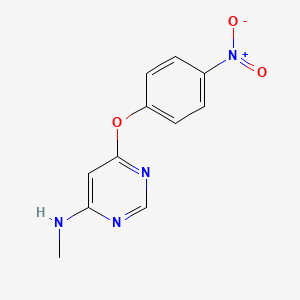
![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
